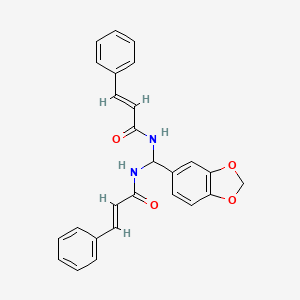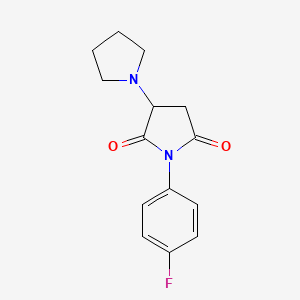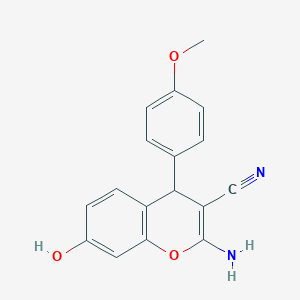
(2E,2'E)-N,N'-(1,3-benzodioxol-5-ylmethanediyl)bis(3-phenylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, phenylprop-2-enamide groups, and phenylprop-2-enamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining benzodioxole derivatives with phenylprop-2-enamide under acidic or basic conditions.
Amidation Reactions: Reacting amines with carboxylic acids or their derivatives to form amide bonds.
Catalytic Reactions: Utilizing catalysts such as palladium or platinum to facilitate the formation of complex structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- (2Z)-2-Butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide
Uniqueness
(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodioxole and phenylprop-2-enamide groups sets it apart from other similar compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(E)-N-[1,3-benzodioxol-5-yl-[[(E)-3-phenylprop-2-enoyl]amino]methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H22N2O4/c29-24(15-11-19-7-3-1-4-8-19)27-26(21-13-14-22-23(17-21)32-18-31-22)28-25(30)16-12-20-9-5-2-6-10-20/h1-17,26H,18H2,(H,27,29)(H,28,30)/b15-11+,16-12+ |
InChI Key |
IIYNYKDEONHFKK-JOBJLJCHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=CC(=C2)C(NC(=O)/C=C/C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)C=CC3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11533098.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11533113.png)
![N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533116.png)

![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11533145.png)

![1-[3'-(3-Chloro-2-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11533158.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533161.png)

![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11533163.png)
![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11533170.png)

![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
